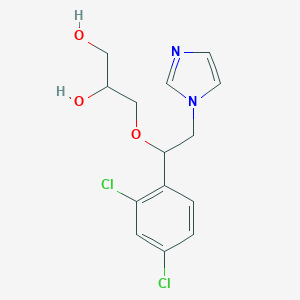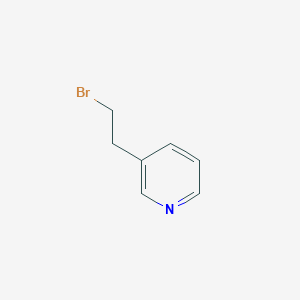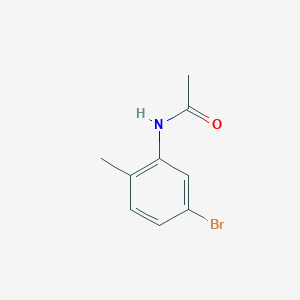
N-(5-Bromo-2-methylphenyl)acetamide
Vue d'ensemble
Description
N-(5-Bromo-2-methylphenyl)acetamide, also known as N-Bromoacetyl-2-methylbenzamide, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as an intermediate in the synthesis of various compounds. This compound has been studied extensively in the laboratory and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Biological and Environmental Impacts of Acetamide Derivatives
Research on acetamide derivatives, including their biological effects and environmental impact, provides a foundation for understanding the potential applications of N-(5-Bromo-2-methylphenyl)acetamide. For instance, a review on the toxicology of various acetamide derivatives highlighted the continued commercial importance and biological consequences of exposure to such chemicals, suggesting that data for each chemical, including acetamide derivatives, is considered separately in each section of research (Kennedy, 2001).
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen, an acetamide derivative, by advanced oxidation processes (AOPs) was reviewed, summarizing the state-of-the-art in AOP systems used to treat acetaminophen from aqueous mediums. This includes insights into kinetics, mechanisms, and by-products of degradation processes. The review might offer methodological parallels for studying the environmental behavior and remediation potential of this compound (Qutob et al., 2022).
Pharmacological and Toxicological Aspects
Understanding the pharmacological and toxicological profiles of acetamide derivatives can also inform research on this compound. For example, the hepatotoxicity of acetaminophen and related fatalities offer insights into the metabolic pathways, toxic metabolites, and potential therapeutic interventions that could be applicable when considering the safety and therapeutic potential of acetamide derivatives (Tittarelli et al., 2017).
Propriétés
IUPAC Name |
N-(5-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKOFDCUTVQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557771 | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116436-10-3 | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116436-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
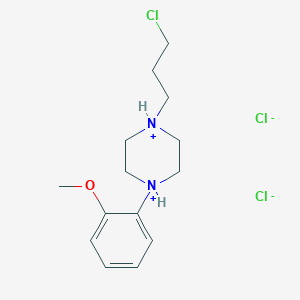
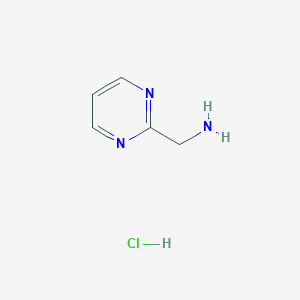
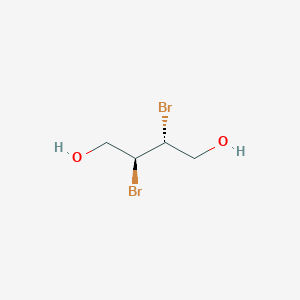

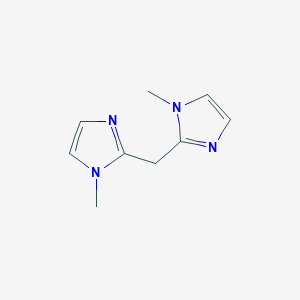
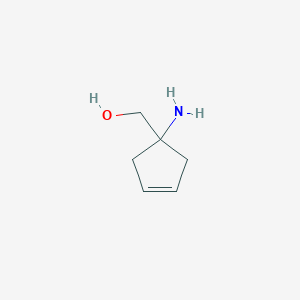
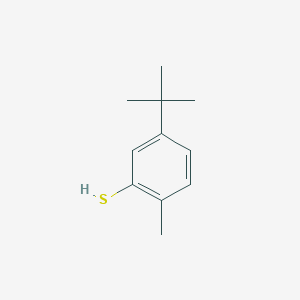
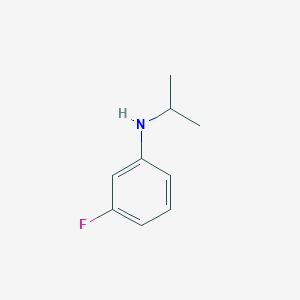
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
